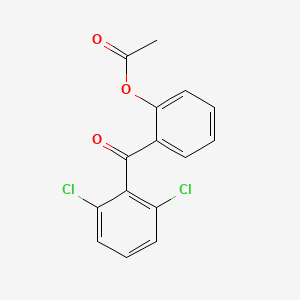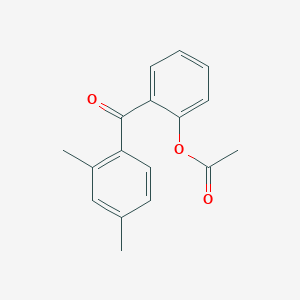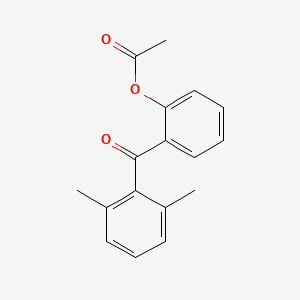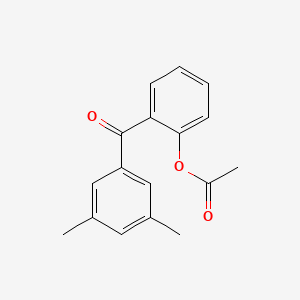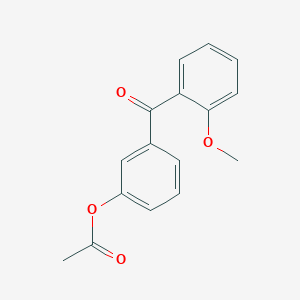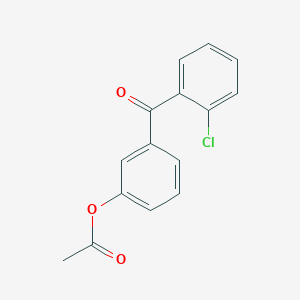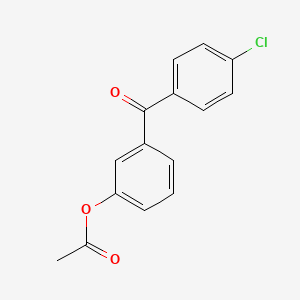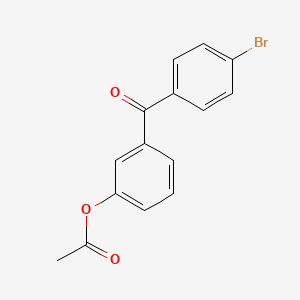
3-Brom-4'-Chlor-3'-fluorbenzophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4’-chloro-3’-fluorobenzophenone is an organic compound belonging to the class of benzophenones. It has a molecular weight of 331.6 g/mol and is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzophenone core. This compound is used in various scientific experiments and has potential implications in multiple fields of research and industry.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4’-chloro-3’-fluorobenzophenone is used in several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: As a tool compound to study enzyme inhibition and protein-ligand interactions.
Medicine: In drug development for neurological disorders such as Alzheimer’s disease.
Industry: In the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 3-Bromo-4’-chloro-3’-fluorobenzophenone involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The general reaction conditions include:
Catalyst: Palladium (Pd) complexes
Reagents: Boronic acids or esters, halogenated benzophenones
Solvent: Tetrahydrofuran (THF) or similar solvents
Temperature: 50-80°C
Base: Potassium carbonate (K2CO3) or similar bases
Industrial Production Methods
Industrial production of 3-Bromo-4’-chloro-3’-fluorobenzophenone may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4’-chloro-3’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or similar bases in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or similar oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or similar reducing agents.
Major Products
Substitution: Various substituted benzophenones depending on the reagents used.
Oxidation: Benzophenone carboxylic acids or ketones.
Reduction: Benzophenone alcohols or hydrocarbons.
Wirkmechanismus
The mechanism of action of 3-Bromo-4’-chloro-3’-fluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. For example, it is used to study the mechanism of action of acetylcholinesterase inhibitors, which are important in the treatment of neurological disorders. The compound binds to the active site of the enzyme, inhibiting its activity and affecting neurotransmitter levels in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4’-fluorobenzophenone: Similar structure but lacks the chlorine atom.
3-Bromo-4-chlorobenzotrifluoride: Contains a trifluoromethyl group instead of the fluorine atom.
4-Bromo-4’-chloro-3’-fluorobenzophenone: Similar structure but with different positions of halogen atoms.
Uniqueness
3-Bromo-4’-chloro-3’-fluorobenzophenone is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-chloro-3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPHPSYLEVVAHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601230901 |
Source


|
| Record name | (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-60-1 |
Source


|
| Record name | (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601230901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


